Product packaging for 2-(Chloromethyl)-1,3-dithiane(Cat. No.:)

2-(Chloromethyl)-1,3-dithiane

Cat. No.: B12120807
M. Wt: 168.7 g/mol
InChI Key: JIEGTIHFJXKUCF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3-dithiane is a versatile organosulfur compound that serves as a critical synthetic intermediate in organic chemistry, particularly for the preparation of anion-stabilizing frameworks. While specific literature on this exact 1,3-dithiane derivative is limited, its structure and reactivity are well-understood through closely related analogs. Its primary research value lies in its potential to be converted into 2-alkylidene-1,3-dithianes via dehydrohalogenation, a transformation demonstrated for the analogous 2-chloromethyl-1,3-dithiolane system . These alkylidene derivatives are reactive ketene dithioacetals, which are valuable for carbon-carbon bond-forming reactions and can undergo further functionalization . This makes this compound a valuable building block for constructing complex molecular architectures. The 1,3-dithiane group is a well-established protecting group for carbonyl compounds and is famously used in umpolung reactions, such as the Corey-Seebach reaction, where it allows a carbonyl carbon to act as a nucleophile . The chloromethyl substituent provides a reactive handle for further elaboration, enabling the introduction of the 1,3-dithiane moiety into more complex molecules or its conversion into other functional groups. The compound should be stored in a cool, dry place, preferably under an inert atmosphere, to maintain stability. As with all 1,3-dithianes, this product may have a characteristic odor and should be handled in a well-ventilated fume hood. This compound is provided for research and development purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClS2 B12120807 2-(Chloromethyl)-1,3-dithiane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1,3-dithiane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClS2/c6-4-5-7-2-1-3-8-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEGTIHFJXKUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloromethyl 1,3 Dithiane and Analogues

Strategic Approaches to the 1,3-Dithiane (B146892) Core Formation

The formation of the 1,3-dithiane heterocyclic system is most commonly achieved through the thioacetalization of a carbonyl compound. This reaction involves the condensation of an aldehyde or ketone with 1,3-propanedithiol (B87085), typically in the presence of an acid catalyst. organic-chemistry.org The selection of the catalytic system is crucial for achieving high yields, chemoselectivity, and mild reaction conditions.

The reaction of carbonyl compounds with dithiols to form cyclic thioacetals, such as 1,3-dithianes, is a fundamental protective strategy in organic synthesis. ddugu.ac.in This transformation converts the electrophilic carbonyl carbon into a less reactive center, stable to a variety of reagents. organic-chemistry.org The process is reversible and generally requires an acid catalyst to facilitate both the formation and subsequent cleavage of the dithiane ring. scribd.com The choice of catalyst can influence the reaction's efficiency, particularly when dealing with sterically hindered ketones or sensitive functional groups elsewhere in the molecule. organic-chemistry.org

Propane-1,3-dithiol is the quintessential reagent for the synthesis of the 1,3-dithiane ring. wikipedia.org Its reaction with an aldehyde or ketone leads to the formation of the stable six-membered heterocyclic ring. scribd.com The unpleasant odor of 1,3-propanedithiol has prompted the development of alternative, odorless reagents that can serve as equivalents. organic-chemistry.org The cyclization reaction itself is robust and widely applicable, forming the basis for the generation of a vast array of 2-substituted 1,3-dithianes. wikipedia.org

A diverse range of Lewis and Brønsted acids has been investigated to catalyze the formation of 1,3-dithianes, aiming to improve yields, shorten reaction times, and enhance chemoselectivity, especially in the selective protection of aldehydes over ketones. organic-chemistry.org Modern catalysts are often sought for their reusability, low environmental impact, and effectiveness under solvent-free conditions. researchgate.net A summary of various catalytic systems and their performance is presented below.

Table 1: Catalytic Systems for the Synthesis of 1,3-Dithianes This table is interactive. Click on the headers to sort the data.

Catalyst Key Features & Findings
Indium(III) chloride (InCl₃) An efficient and mild catalyst for the thioacetalization of various aldehydes and ketones, providing good to excellent yields. researchgate.netacs.org It is noted for being a water-tolerant Lewis acid. sci-hub.sedntb.gov.ua
Hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) A highly effective catalyst that converts aliphatic and aromatic carbonyl compounds to their corresponding thioacetals in high yields under mild conditions, tolerating sensitive functional groups. organic-chemistry.org
Iron catalysts Catalytic amounts of iron facilitate the dithioacetalization of aldehydes using 2-chloro-1,3-dithiane (B1253039), proceeding under mild conditions with good to excellent yields. organic-chemistry.org
Iodine (I₂) A catalytic amount of iodine effectively protects aldehydes and ketones as their thioacetals under mild conditions. organic-chemistry.org
Tungstophosphoric acid (H₃PW₁₂O₄₀) An effective and highly selective catalyst for the thioacetalization of aldehydes and ketones in excellent yields, often in the absence of a solvent. organic-chemistry.org
Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂) An extremely efficient and reusable catalyst for 1,3-dithiane formation, particularly effective under solvent-free conditions at room temperature. organic-chemistry.org
Praseodymium triflate (Pr(OTf)₃) An efficient and recyclable catalyst noted for the chemoselective protection of aldehydes. organic-chemistry.org

| Brønsted acidic ionic liquids | Water-stable ionic liquids with sulfonic acid groups catalyze a mild and chemoselective thioacetalization of aldehydes, affording 1,3-dithianes in very good yields and short reaction times. organic-chemistry.org |

Introduction and Functionalization of the Chloromethyl Moiety

Once the 1,3-dithiane core is established, the next critical phase is the introduction of the chloromethyl group at the C2 position. This can be approached through direct functionalization or, more commonly, through the use of a pre-functionalized intermediate.

Directly introducing a functional group at the C2 position of an unsubstituted 1,3-dithiane can be challenging. For instance, the reaction of 1,3-dithiane with trifluoromethylsulfenyl chloride to produce 2-(trifluoromethylthio)-1,3-dithiane resulted in poor yields and a complex mixture of products, indicating that direct electrophilic substitution at the C2 position is not always straightforward. researchgate.net While 2-chloro-1,3-dithiane is utilized as a reagent in certain reactions, literature detailing a high-yield, direct chloromethylation of the parent 1,3-dithiane is not prominent, suggesting that indirect methods are generally preferred for creating the 2-(chloromethyl) substituted analogue. rsc.org

A powerful and widely used strategy for functionalizing the C2 position of 1,3-dithianes is through the generation of a 2-lithio-1,3-dithiane intermediate. This methodology, central to the Corey-Seebach reaction, inverts the normal electrophilic character of the carbonyl carbon from which the dithiane was derived, a concept known as "umpolung" or polarity reversal. ddugu.ac.inorganic-chemistry.orgwikipedia.org

The C2 proton of 1,3-dithiane is sufficiently acidic to be removed by a strong base, typically n-butyllithium, to form the nucleophilic 2-lithio-1,3-dithiane. researchgate.net This carbanion is an excellent nucleophile and readily reacts with a wide range of electrophiles, including alkyl halides and epoxides, to form a new carbon-carbon bond at the C2 position. ddugu.ac.inorganic-chemistry.org

To synthesize 2-(chloromethyl)-1,3-dithiane via this intermediate, a two-step sequence can be employed:

Hydroxymethylation: The 2-lithio-1,3-dithiane is first reacted with a suitable one-carbon electrophile, such as formaldehyde. This reaction introduces a hydroxymethyl group (-CH₂OH) at the C2 position, yielding 2-(hydroxymethyl)-1,3-dithiane.

Chlorination: The resulting primary alcohol is then converted to the corresponding chloride. This is a standard organic transformation that can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), to furnish the target compound, this compound.

This sequential approach, leveraging the well-established reactivity of lithiated dithianes, provides a reliable and versatile pathway for the synthesis of this compound and related analogues. ddugu.ac.inwikipedia.org

Transformation of Trichloromethyl Precursors to Dithianes

The synthesis of dithianes from trichloromethyl precursors is not a commonly documented route in standard organic synthesis literature. Typically, 1,3-dithianes are synthesized by the thioacetalization of carbonyl compounds (aldehydes and ketones) with propane-1,3-dithiol, often catalyzed by a Brønsted or Lewis acid. organic-chemistry.org

However, a plausible synthetic pathway for the transformation of a trichloromethyl group into a dithiane moiety can be conceptualized through a multi-step process. This would likely involve the initial reduction of the trichloromethyl group to a dichloromethyl or formyl equivalent, which can then undergo thioacetalization. For instance, the trichloromethyl compound could first be converted to an aldehyde. This aldehyde intermediate would then be reacted with 1,3-propanedithiol in the presence of an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid, to form the desired 1,3-dithiane ring. organic-chemistry.org This indirect approach circumvents the difficulty of directly substituting the three chlorine atoms with the dithiol.

Chemoenzymatic and Stereoselective Synthetic Routes

The demand for enantiomerically pure compounds has driven the development of sophisticated chemoenzymatic and stereoselective methods for synthesizing chiral dithiane derivatives.

Asymmetric Synthesis Approaches to Enantiopure Dithiane Derivatives

Asymmetric synthesis provides a direct pathway to enantiopure dithiane derivatives, which are valuable building blocks in the synthesis of complex molecules. One notable method is the asymmetric Umpolung reaction, which reverses the polarity of the C2 carbon of the dithiane ring.

A series of α-amino-1,3-dithianes have been synthesized with high diastereoselectivity through the reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.gov This reaction's success, particularly in achieving excellent diastereoselectivity, was found to be critically dependent on the slow addition of the chiral imine to the 2-lithio-1,3-dithiane solution. nih.gov The process yields versatile synthetic building blocks for further organic and medicinal research. nih.gov

Detailed findings from the asymmetric synthesis of various α-amino 1,3-dithianes are presented below.

Table 1: Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imines nih.gov

Entry Imine Substituent (R¹) Imine Substituent (R²) Product Yield (%) Diastereomeric Ratio (dr)
1 4-F H 6a 82 >99:1
2 H H 6b 78 >99:1
3 H Me 6c 75 93:7
4 4-F H 6d 80 >99:1
5 4-F Me 6e 77 90:10
6 4-F Ph 6f 73 81:19
7 4-Me H 6g 75 >99:1
8 4-Me Me 6h 70 92:8
9 4-Cl H 6i 79 >99:1
10 4-Cl Me 6j 80 91:9
11 4-Br H 6k 77 >99:1
12 4-Br Me 6l 74 92:8

Biocatalytic Transformations in Dithiane Chemistry

Biocatalysis offers an environmentally benign and highly selective alternative for producing chiral dithiane compounds. Enzymes can perform reactions with high enantioselectivity under mild conditions.

For example, baker's yeast (Saccharomyces cerevisiae) has been successfully used for the asymmetric reduction of ketone-containing dithianes to produce the corresponding enantiopure (S)-alcohols. nih.govresearchgate.net Furthermore, lipases, such as Lipase B from Candida antarctica, are effective for the kinetic resolution of racemic dithiane alcohols through transesterification, yielding (S)-alcohols and (R)-acetates with very high enantiomeric ratios. nih.govresearchgate.net Another biocatalytic strategy involves the use of vanadium-dependent haloperoxidase (VHPO) enzymes for the cleavage of thioketals, which is a key deprotection step in dithiane chemistry. researchgate.net This enzymatic method facilitates halogenation-mediated cleavage through the repeated formation of hypobromous acid, using a catalytic amount of bromide and hydrogen peroxide as the terminal oxidant. researchgate.net

Table 2: Examples of Biocatalytic Transformations in Dithiane Chemistry

Enzyme/Organism Substrate Transformation Product Selectivity
Baker's Yeast (S. cerevisiae) 1-(1,3-Dithian-2-yl)-2-propanone Asymmetric Reduction (S)-1-(1,3-Dithian-2-yl)-2-propanol Enantiopure nih.govresearchgate.net
Lipase B (Candida antarctica) Racemic 1-(1,3-Dithian-2-yl)-2-propanol Kinetic Resolution (S)-Alcohol and (R)-Acetate Very high enantiomeric ratio nih.govresearchgate.net

Purification and Isolation Techniques in Dithiane Synthesis

The isolation and purification of dithiane derivatives are critical steps to ensure the final product meets the required standards of purity for subsequent synthetic applications. A variety of standard laboratory techniques are employed, tailored to the physical properties of the specific dithiane compound.

A common purification procedure for solid dithianes involves a series of washing and extraction steps followed by recrystallization. For instance, after the reaction, the mixture is typically cooled and washed with water and aqueous base (e.g., potassium hydroxide) to remove acid catalysts and water-soluble impurities. orgsyn.org The organic layer is then dried and concentrated under reduced pressure. orgsyn.org Care must be taken during concentration due to the volatility of some dithiane compounds. orgsyn.org

The crude product, which often crystallizes upon cooling, can be further purified by recrystallization from a suitable solvent like methanol. orgsyn.org For high-purity requirements, especially if the dithiane is to be used in organometallic reactions, subsequent sublimation can be performed. orgsyn.org Distillation is an alternative for liquid or low-melting solid dithianes. orgsyn.org For more complex mixtures or when isomers need to be separated, flash chromatography on silica gel is an effective method. orgsyn.org

Table 3: Summary of Purification and Isolation Techniques for Dithianes

Technique Description Application Notes
Washing/Extraction The reaction mixture is washed with water, aqueous bases (e.g., KOH), or saturated salt solutions to remove catalysts and water-soluble byproducts. orgsyn.org A standard work-up procedure for most dithiane syntheses.
Recrystallization The crude solid product is dissolved in a hot solvent (e.g., methanol, ethanol, ethyl acetate) and allowed to cool slowly, causing the pure compound to crystallize. orgsyn.orgresearchgate.net Effective for solid dithianes. The choice of solvent is crucial for good recovery and purity.
Distillation The crude product is purified based on differences in boiling points. Suitable for liquid or low-melting point dithianes that are thermally stable. orgsyn.org
Sublimation The solid is heated under vacuum, transitioning directly to a gas, and then condensed back to a pure solid on a cold surface. An excellent method for obtaining very pure samples of volatile solids, particularly for use in sensitive organometallic reactions. orgsyn.org
Column Chromatography The product is separated from impurities by passing the mixture through a stationary phase (e.g., silica gel) using a liquid mobile phase. orgsyn.org Highly effective for purifying non-volatile compounds and separating complex mixtures or stereoisomers.

| Filtration | In cases where the product is a solid and impurities are soluble, a simple filtration followed by solvent removal can yield a pure product. organic-chemistry.org | A quick and easy method suitable for reactions that produce clean, solid products. |

Mechanistic Insights and Reactivity Profiles of 2 Chloromethyl 1,3 Dithiane

Nucleophilic Reactivity and Acyl Anion Equivalency (Corey-Seebach Umpolung)wikipedia.orgorganic-chemistry.org

The Corey-Seebach reaction utilizes 1,3-dithianes as "masked" acyl anions, enabling the formation of carbon-carbon bonds that would otherwise be challenging to construct. wikipedia.orgorganic-chemistry.org This is achieved by temporarily inverting the polarity of the carbonyl carbon, transforming it into a potent nucleophile. organic-chemistry.orgjk-sci.com

Electrophilic Quenching and Carbon-Carbon Bond Formationwikipedia.orgorganic-chemistry.org

Once generated, the 2-lithio-1,3-dithiane anion can react with a wide array of electrophiles, leading to the formation of a new carbon-carbon bond at the C2 position. organic-chemistry.orgjk-sci.com This versatility allows for the synthesis of a diverse range of molecular architectures. jk-sci.com

Common electrophiles that readily react with lithiated dithianes include:

Alkyl halides: Primary and secondary alkyl halides are effective substrates for alkylation. wikipedia.orgbrynmawr.edu

Epoxides: Ring-opening of epoxides by the dithiane anion provides a route to β-hydroxy ketones after deprotection. wikipedia.orgjk-sci.com

Carbonyl compounds: Aldehydes and ketones react to form α-hydroxy ketones upon hydrolysis of the dithiane. wikipedia.orgjk-sci.com

Acyl halides and Esters: These electrophiles lead to the formation of 1,2-diketones. wikipedia.org

Arenesulfonates: Primary alcohol arenesulfonates have been shown to react smoothly with lithiated dithianes to yield 2-alkyl derivatives. organic-chemistry.org

This broad scope of reactivity makes the Corey-Seebach reaction a powerful tool for the construction of complex molecules, including natural products. nih.gov The subsequent hydrolysis of the dithiane moiety, often accomplished with reagents like mercury(II) oxide, regenerates the carbonyl group, unveiling the final product. wikipedia.org

Oxidative and Radical Processes

Beyond its well-established nucleophilic character, the reactivity of lithiated dithianes can also be influenced by oxidative and radical pathways, particularly in the presence of oxygen.

Autoxidative Condensation Mechanisms of 2-Aryl-2-lithio-1,3-dithianesnih.govthieme-connect.com

Research has shown that when 2-aryl-2-lithio-1,3-dithianes are exposed to air, a fascinating autoxidative condensation occurs. nih.govtuni.fi This process involves the condensation of three molecules of the 1,3-dithiane (B146892) to produce highly functionalized α-thioether ketones and orthothioesters. nih.govthieme-connect.com This reaction proceeds in good yields, typically between 51% and 89% for orthothioesters and 48% to 97% for α-thioether ketones. nih.govvulcanchem.com The reaction is triggered by the autoxidation of the 2-aryl-2-lithio-1,3-dithiane, which leads to the formation of a reactive thioester intermediate. nih.gov This intermediate then undergoes further condensation with two additional molecules of the lithiated dithiane. nih.gov

Role of Atmospheric Oxygen as an Oxidant Speciesnih.govthieme-connect.com

Atmospheric oxygen plays a critical role as the oxidant in the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes. nih.govthieme-connect.com The reaction is initiated by the interaction of the organolithium compound with molecular oxygen. researchgate.net Density functional theory (DFT) studies suggest that this autoxidation process is thermodynamically favorable. thieme-connect.com The initial reaction with triplet oxygen is followed by a reaction with another molecule of the lithium dithiane to form a lithium alkoxide, which then rearranges to a thioester. researchgate.net This demonstrates that even brief exposure to air can significantly alter the reaction pathway of these sensitive organometallic reagents. thieme-connect.com

Investigation of Radical Coupling Pathwaysconicet.gov.ar

The interaction of lithiated dithianes with certain electrophiles can also proceed through radical pathways. The reaction of 2-lithio-1,3-dithianes with nitroarenes, for instance, is proposed to involve a single electron transfer (s.e.t.) from the dithiane anion to the nitroarene. researchgate.net This generates a pair of radical species that can then undergo various decay routes, including radical coupling. researchgate.net Furthermore, studies on the reactions of 2-aryl-1,3-dithiane anions with neopentyl and neophyl iodides provide evidence for an SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism, where radicals and radical anions act as intermediates. conicet.gov.ar These findings highlight the potential for dithiane anions to participate in radical nucleophilic substitution reactions, expanding their synthetic utility beyond traditional polar chemistry. conicet.gov.ar

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful avenue for the functionalization of 2-(chloromethyl)-1,3-dithiane and its derivatives. Palladium-catalyzed reactions, in particular, have been instrumental in forging new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions of Dithianes with Aryl Halides

Palladium-catalyzed cross-coupling reactions provide a robust method for the arylation of dithiane derivatives. While direct cross-coupling of this compound itself is not extensively documented, the closely related 2-aryl-1,3-dithianes have been successfully coupled with aryl bromides. brynmawr.edu This process takes advantage of the relatively acidic proton at the C2 position of the dithiane ring, which, upon deprotonation, forms a nucleophilic species capable of participating in a catalytic cycle. brynmawr.edu

The general mechanism for the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl halides is believed to proceed through a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A proposed mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the lithiated dithiane. Subsequent reductive elimination from the resulting palladium(II) intermediate furnishes the desired 2,2-diaryl-1,3-dithiane and regenerates the palladium(0) catalyst. brynmawr.edu

Interestingly, attempts to apply this methodology to 2-benzyl-1,3-dithiane (B8629932) resulted in a tandem elimination/ring-opening followed by a palladium-catalyzed C–S bond formation, highlighting the nuanced reactivity of different dithiane substrates. brynmawr.edu

A study on the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides demonstrated the efficacy of using Pd(OAc)₂ with NiXantphos as the ligand and KOtBu as the base. brynmawr.edu The reaction conditions were optimized to achieve moderate to good yields for a range of substrates.

Table 1: Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-dithianes with Aryl Bromides brynmawr.edu

EntryAryl DithianeAryl BromideProductYield (%)
12-Phenyl-1,3-dithianeBromobenzene2,2-Diphenyl-1,3-dithiane75
22-(4-Methoxyphenyl)-1,3-dithianeBromobenzene2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane82
32-Phenyl-1,3-dithiane4-Bromotoluene2-Phenyl-2-(4-tolyl)-1,3-dithiane78

It was observed that both electron-rich and moderately electron-poor coupling partners were effective, although strong electron-withdrawing groups on either the aryl bromide or the dithiane hindered the reaction. brynmawr.edu Sterically demanding aryl halides also proved to be challenging substrates. brynmawr.edu

Mechanistic Studies of Transmetalation Processes in Dithiane Chemistry

The transmetalation step is a critical juncture in the cross-coupling catalytic cycle. For 2-lithio-1,3-dithianes, this process involves the transfer of the dithianyl group from lithium to the palladium center. The mechanism is thought to be analogous to the α-arylation of carbonyl compounds, where pre-coordination of a heteroatom (in this case, sulfur) to the metal center increases the acidity of the adjacent C-H bond, facilitating deprotonation and subsequent transmetalation. brynmawr.edu

Sequential transmetalation has also been explored, allowing for the introduction of two different electrophiles at the 2-position of the dithiane ring. uwindsor.ca This process involves the initial lithiation of the dithiane, followed by reaction with a first electrophile, a second lithiation, and then quenching with a second electrophile. uwindsor.ca This sequential functionalization underscores the versatility of lithiated dithianes as synthetic intermediates.

Ring Opening and Elimination Reactions

Under certain conditions, this compound and its derivatives can undergo ring-opening and elimination reactions, which can be either a desired transformation or a competing side reaction.

Dehydrohalogenation Reactions of Halogenated Dithianes

A straightforward method for the preparation of 2-methylene-1,3-dithiolane (B1609977) involves the dehydrohalogenation of 2-(chloromethyl)-1,3-dithiolane. orgsyn.org This reaction is typically achieved by treating the chlorinated starting material with a strong base, such as methyllithium. orgsyn.org The kinetically favored pathway is the elimination of the chloride ion from the lithiated intermediate. orgsyn.org While this specific example pertains to the dithiolane analogue, the underlying principle of dehydrohalogenation is applicable to halogenated dithianes as well.

Fragmentation Pathways of Lithiated Dithiolane Homologues

Lithiated 1,3-dithiolanes are known to undergo fragmentation reactions, which can limit their synthetic utility. beilstein-journals.org These five-membered rings can decompose through a retro [2+4] cycloaddition-type mechanism, leading to the formation of ethylene (B1197577) and dithiocarbonate derivatives. utk.edu This fragmentation is more pronounced compared to their six-membered 1,3-dithiane counterparts, which are generally more stable. orgsyn.org The stability of lithiated 1,3-dithianes makes them more reliable for subsequent reactions with electrophiles. orgsyn.org However, even lithiated 1,4-dithianes can undergo a rapid β-elimination, highlighting the influence of the heterocyclic ring size and substitution pattern on the stability of the corresponding carbanion. beilstein-journals.org

Functional Group Transformations and Derivatizations

The 1,3-dithiane moiety is a versatile functional group that can be transformed into a variety of other functionalities, most notably carbonyl groups. This "umpolung" or reversal of polarity is a cornerstone of dithiane chemistry.

The deprotection of the dithiane group to reveal the parent carbonyl compound is a crucial step in many synthetic sequences. A variety of reagents have been developed for this transformation, each with its own advantages and limitations.

Table 2: Reagents for the Deprotection of 1,3-Dithianes mdpi.com

ReagentConditions
Mercury(II) nitrate (B79036) trihydrateSolid-state, room temperature
Ceric ammonium (B1175870) nitrate (CAN)Aqueous acetonitrile (B52724)
N-Bromosuccinimide (NBS)Aqueous acetone
IodineMethanol
Selectfluor™Aqueous acetonitrile

Mercury(II) salts, such as mercury(II) nitrate trihydrate, have proven to be highly efficient for the deprotection of 1,3-dithianes under solid-state conditions, offering short reaction times and high yields. mdpi.com Oxidative methods using reagents like ceric ammonium nitrate or N-halosuccinimides are also commonly employed. mdpi.com The choice of deprotection agent often depends on the presence of other functional groups within the molecule to ensure chemoselectivity. For instance, the use of Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in aqueous acetonitrile provides a mild method for the oxidation of thioglycosides to their corresponding sulfoxides, showcasing the potential for selective transformations at the sulfur atoms of the dithiane ring. mdpi.com

Furthermore, the 2-alkyl-1,3-dithiane derivatives can be converted into other functional groups. For example, reaction with BrF₃ can yield 1,1-difluoromethyl alkanes. organic-chemistry.org Electrochemical methods have also been developed for the preparation of functionalized orthoesters from dithiane derivatives under mild and environmentally friendly conditions. organic-chemistry.org

Strategic Applications of 2 Chloromethyl 1,3 Dithiane in Complex Chemical Synthesis

Building Blocks for Polyfunctionalized Molecules

The dual functionality of 2-(chloromethyl)-1,3-dithiane makes it an excellent starting material for the synthesis of polyfunctionalized molecules. acs.orgua.es The dithiane portion provides a stable protecting group for a carbonyl functionality, while the chloromethyl group serves as an electrophilic site for nucleophilic substitution reactions. orgsyn.org This allows for the sequential introduction of different functional groups, leading to complex molecules with diverse chemical properties.

One common strategy involves the reaction of the lithiated form of a dithiane with an electrophile, a reaction pioneered by Corey and Seebach. mdpi.comnih.gov While this compound itself is an electrophile, its derivatives can be used in such nucleophilic additions. For instance, after modification of the chloromethyl group, subsequent lithiation at the C2 position of the dithiane ring allows for the introduction of a wide range of substituents.

The versatility of this compound as a building block is further demonstrated by its use in cycloaddition reactions. For example, thiocarbonyl ylides generated from dithiane precursors can undergo [3+2]-cycloadditions with alkenes and alkynes to produce dihydro- and tetrahydrothiophenes. acs.org These products can then be converted into other valuable structures like thiophenes and dienes. acs.org

ReagentReaction TypeProduct ClassReference
This compoundNucleophilic SubstitutionPolyfunctionalized alkanes orgsyn.org
Dithiane-derived thiocarbonyl ylides[3+2] CycloadditionDihydro- and Tetrahydrothiophenes acs.org

Synthetic Intermediates in Natural Product Synthesis.asianpubs.orguwindsor.ca

The unique reactivity of this compound and its derivatives has been harnessed in the total synthesis of numerous natural products. asianpubs.orguwindsor.carsc.org The dithiane group's ability to mask a carbonyl function is particularly valuable in multi-step syntheses where protecting group strategies are crucial. asianpubs.org

Construction of Alkaloid Frameworks.mdpi.com

In the realm of alkaloid synthesis, dithiane chemistry has proven to be a powerful tool. For example, in the synthesis of hetidine-type C₂₀-diterpenoid alkaloids, a 2-lithio-1,3-dithiane species was reacted with an iodide intermediate as a key step. mdpi.comencyclopedia.pub This reaction, followed by several other transformations, ultimately led to the formation of the complex alkaloid structure. mdpi.comencyclopedia.pub Similarly, the synthesis of biakamides involved the use of a 1,3-dithiane (B146892) which was later deprotected to reveal a key carbonyl group. mdpi.comencyclopedia.pub The versatility of dithiane-based reagents allows for the construction of intricate molecular architectures found in many alkaloids.

Synthesis of Terpenoids and Polyketides.nih.gov

The Corey-Seebach reaction, which often involves dithiane intermediates, has been widely applied to the synthesis of terpenoids and polyketides. nih.gov For instance, the synthesis of a model compound of the cryptolaevilactones involved a one-carbon homologation using 1,3-dithiane to form a key intermediate. jst.go.jp The synthesis of ambruticin (B1664839) J, a polyketide, also utilized a Corey-Seebach reaction with a dithiane derivative. nih.gov These examples highlight the importance of dithiane chemistry in assembling the carbon skeletons of these complex natural products.

Formation of Complex Heterocyclic Systems (e.g., Substituted Pyridines).orgsyn.org

While direct application of this compound in pyridine (B92270) synthesis is not extensively documented in the provided results, the synthesis of substituted pyridines often involves the construction of polyfunctional intermediates where dithiane chemistry could be applied. mdpi.comgoogle.comrsc.orgresearchgate.net For example, the creation of a specific substitution pattern on a precursor molecule could be achieved using dithiane-masked carbonyls, which are later converted to groups that participate in the pyridine ring formation. The ability to introduce functionalities through the dithiane intermediate allows for the synthesis of highly substituted and complex heterocyclic systems.

Precursors to Masked Carbonyl and Dicarbonyl Systems.asianpubs.org

A primary and fundamental application of 1,3-dithianes is to serve as masked carbonyl groups. asianpubs.orgorganic-chemistry.org The dithioacetal is stable under both acidic and basic conditions, protecting the carbonyl functionality from a wide range of reagents. asianpubs.org Deprotection to regenerate the carbonyl group can be achieved under various conditions, often involving oxidative or hydrolytic methods. asianpubs.org

Furthermore, this compound and its derivatives can be used to generate masked 1,3-dicarbonyl systems. organic-chemistry.org For example, the reaction of a lithiated dithiane with an ester can lead to the formation of a β-keto dithiane, which is a protected form of a 1,3-diketone. thieme-connect.de These masked dicarbonyls are valuable intermediates, allowing for selective reactions at other parts of the molecule before unmasking the dicarbonyl unit. organic-chemistry.org

Dithiane DerivativeReactionResulting SystemReference
2-Lithio-1,3-dithianeReaction with esterβ-Keto dithiane (masked 1,3-diketone) thieme-connect.de
1,3-DithianeProtection of aldehyde/ketoneMasked carbonyl asianpubs.orgorganic-chemistry.org

Stereochemical Control and Diastereoselective Reactions

The dithiane moiety can influence the stereochemical outcome of reactions, enabling diastereoselective transformations. The rigid chair-like conformation of the 1,3-dithiane ring can create a specific steric environment that directs the approach of reagents.

While specific examples detailing diastereoselective reactions directly involving the "chloromethyl" group of this compound are not prevalent in the provided search results, the broader class of 1,3-dithiane derivatives is known to participate in stereoselective reactions. For instance, 2-acyl-1,3-dithiane 1-oxides can undergo diastereoselective additions of Grignard reagents. researchgate.net The stereochemistry of aldol (B89426) condensations involving lithium enolates of various ketone and propionic acid derivatives, which can be conceptually linked to dithiane chemistry, has been extensively studied, showing that the stereostructure of the resulting aldol is correlated with the stereostructure of the enolate. researchgate.net Although not directly about this compound, these findings suggest the potential for stereochemical control in reactions involving its derivatives.

Further research into the diastereoselective reactions of this compound and its immediate derivatives could unveil new synthetic methodologies for the stereocontrolled synthesis of complex molecules.

Theoretical and Computational Studies on 2 Chloromethyl 1,3 Dithiane Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective in studying the electronic structure and energetics of organic molecules, including reaction pathways. While direct DFT studies on 2-(chloromethyl)-1,3-dithiane are not extensively documented in publicly available literature, extensive research on closely related 2-substituted-1,3-dithianes, particularly their lithiated forms, provides a robust framework for understanding their chemical behavior.

DFT calculations have been instrumental in mapping the reaction mechanisms for 1,3-dithiane (B146892) derivatives. A notable example is the autoxidation of 2-lithio-1,3-dithianes, which are key intermediates in organic synthesis. mt.com Studies on the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes reveal a complex, multi-step mechanism that begins with the reaction of the organolithium compound with molecular oxygen. researchgate.net

The process is understood to be highly favorable, initiated by the spontaneous autoxidation of the organolithium species. researchgate.net DFT calculations support a mechanism that commences with the formation of a lithium peroxide, which then reacts with another molecule of the lithiated dithiane to generate a lithium alkoxide. This alkoxide can then deteriorate to form a highly reactive thioester intermediate. This thioester is subsequently trapped by other 2-lithium-1,3-dithiane molecules in the reaction mixture, leading to the formation of complex condensation products like α-thioether ketone orthothioesters. researchgate.net

Computational studies successfully locate the transition states (TS) for each step of the proposed pathway, including the formation of the thioester and the subsequent nucleophilic condensation steps. The analysis of these transition state geometries and their associated energy barriers provides a detailed picture of the reaction's progression. researchgate.net For instance, the formation of the thioester from the lithium alkoxide intermediate was calculated to have a low activation energy, indicating its high reactivity. researchgate.net

A critical output of DFT investigations is the generation of energy profiles for reaction pathways. These profiles map the relative free energies of reactants, intermediates, transition states, and products, offering a quantitative understanding of the reaction's thermodynamics and kinetics.

Table 1: Calculated Free Energy Profile for Key Steps in a Related Dithiane Reaction This table presents a simplified view of the type of data obtained from DFT studies on the reaction of 2-lithio-dithiane derivatives. The values are illustrative of the energy changes during the process.

StepSpeciesRelative Free Energy (kcal/mol)
Step 1: Alkoxide Formation Lithium Alkoxide Intermediate (A)0.0 (Reference)
Step 2: Thioester Formation Transition State (TS) for Step 2+2.7
Thioester Intermediate (B)(Calculated to be reactive)
Step 3: Nucleophilic Addition Transition State (TS) for Step 3(Calculated)
Final Product Precursor(Calculated)

Data conceptualized from findings reported on 2-aryl-2-lithio-1,3-dithiane autoxidation. researchgate.net

Conformational Analysis and Stereoelectronic Effects in Dithiane Rings

The 1,3-dithiane ring typically adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. researchgate.net However, the presence of two sulfur atoms introduces unique stereoelectronic effects that significantly influence its geometry and the conformational preferences of its substituents. acs.org The C-S bonds are longer and the C-S-C bond angle is smaller than their C-C and C-C-C counterparts in cyclohexane, leading to a more puckered ring. acs.org

Computational studies on 2-substituted-1,3-dithianes have provided deep insights into these phenomena. researchgate.netrsc.org A key factor governing conformational stability is the anomeric effect, which in this context describes the tendency of an electronegative substituent at the C-2 position to favor an axial orientation. This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair (n) on a sulfur atom and the antibonding orbital (σ) of the adjacent, axially-oriented C-substituent bond (nS → σC-Y). acs.org

DFT calculations on 2-lithio-1,3-dithiane, for example, show a strong preference for the equatorial orientation of the C-Li bond. dntb.gov.ua This is rationalized by stabilizing hyperconjugation in the equatorial isomer (nC → σ*S-C) and destabilizing repulsive interactions in the axial isomer. dntb.gov.ua For other substituents, the balance between steric hindrance (which favors the less-crowded equatorial position) and stereoelectronic effects determines the final conformational equilibrium. rsc.orgresearchgate.net For instance, theoretical studies on methyl-2-carboxylate-1,3-dithiane show that a combination of hyperconjugative interactions and attractive non-bonded interactions favors the axial isomer over the equatorial one. rsc.org

Table 2: Calculated Conformational Energy Differences in a 2-Substituted-1,3-Dithiane System

Conformer PairCalculation LevelCalculated Energy Difference (kcal/mol)Favored Conformer
2-Lithio-1,3-dithiane (axial vs. eq)Becke3LYP/6-31G(d,p)14.2Equatorial
2-Lithio-2-phenyl-1,3-dithiane (ax vs. eq)Becke3LYP/6-31G(d,p)4.10Equatorial

Data from a DFT study on 2-lithio-1,3-dithiane derivatives. dntb.gov.ua

Quantum Chemical Calculations for Reactivity Predictions and Molecular Orbitals

Quantum chemical calculations are essential for predicting the reactivity of molecules by analyzing their electronic properties. Frontier Molecular Orbital (FMO) theory is a powerful predictive tool within this framework, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

The energy and spatial distribution of these orbitals determine how a molecule interacts with other reagents:

HOMO: Represents the outermost electrons and indicates the molecule's ability to act as a nucleophile or electron donor. A higher energy HOMO suggests greater reactivity as a nucleophile. The regions of the molecule where the HOMO is largest are the most likely sites for electrophilic attack. ic.ac.uk

LUMO: Represents the lowest energy empty orbital and indicates the molecule's ability to act as an electrophile or electron acceptor. A lower energy LUMO suggests greater reactivity as an electrophile. The regions where the LUMO is largest are the most probable sites for nucleophilic attack. wuxiapptec.com

Table 3: Conceptual Application of FMO Theory to Predict Reactivity

Molecular OrbitalRole in ReactivityPredicted Reactive Sites on this compound
HOMO Electron-donating orbital (Nucleophilicity)Sulfur lone pairs, potentially the dithiane ring system
LUMO Electron-accepting orbital (Electrophilicity)Carbon atom of the chloromethyl group (C-Cl σ* orbital)
HOMO-LUMO Gap Indicator of kinetic stability and reactivityA smaller gap suggests higher overall reactivity

Advanced Characterization Techniques for Research on 2 Chloromethyl 1,3 Dithiane

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(Chloromethyl)-1,3-dithiane by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the different types of protons and their neighboring environments. The structure of this compound suggests five distinct proton signals. The methine proton at the C2 position, being adjacent to two sulfur atoms and the chloromethyl group, is expected to appear as a triplet downfield. The chloromethyl protons would appear as a doublet. The protons on the dithiane ring's carbon atoms (C4, C5, and C6) would present as complex multiplets.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals are anticipated: one for the chloromethyl carbon, one for the C2 carbon (deshielded by two sulfur atoms), one for the C4/C6 carbons, and one for the C5 carbon of the dithiane ring.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

Atom Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-2¹H4.5 - 4.8Triplet (t)Coupled to the CH₂Cl protons. Deshielded by two adjacent sulfur atoms.
CH₂Cl¹H3.6 - 3.8Doublet (d)Coupled to the H-2 proton.
H-4ax, H-6ax¹H2.8 - 3.1Multiplet (m)Axial protons on the dithiane ring.
H-4eq, H-6eq¹H2.6 - 2.9Multiplet (m)Equatorial protons on the dithiane ring.
H-5¹H1.9 - 2.2Multiplet (m)Protons on the central carbon of the propane-1,3-dithiol backbone.
C-2¹³C45 - 55CHCarbon atom bonded to two sulfur atoms and the chloromethyl group.
CH₂Cl¹³C40 - 50CH₂Chloromethyl carbon.
C-4, C-6¹³C28 - 35CH₂Equivalent methylene carbons adjacent to sulfur.
C-5¹³C24 - 28CH₂Methylene carbon at the 5-position of the ring.

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate intact molecular ions with minimal fragmentation, which is particularly useful for confirming the molecular formula.

In a typical ESI-MS experiment, this compound would be expected to produce a protonated molecular ion [M+H]⁺ or adducts with sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of these ions, allowing for the unambiguous determination of the molecular formula, C₄H₇ClS₂.

Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. Key fragmentation pathways for alkyl halides often involve the loss of the halogen or the entire alkyl halide group nih.gov. For this compound, characteristic fragments would likely arise from the cleavage of the C-S bonds or the loss of the chloromethyl group (•CH₂Cl). The presence of two sulfur atoms and one chlorine atom would produce a distinctive isotopic pattern in the mass spectrum, further aiding in its identification.

Table 2: Predicted m/z Values for Major Ions of this compound in ESI-MS

Ion Formula Predicted m/z (for ³⁵Cl) Notes
[M]⁺•[C₄H₇ClS₂]⁺•168.0Molecular ion (more common in Electron Ionization)
[M+H]⁺[C₄H₈ClS₂]⁺169.0Protonated molecule
[M+Na]⁺[C₄H₇ClS₂Na]⁺191.0Sodium adduct
[M-Cl]⁺[C₄H₇S₂]⁺133.0Loss of chlorine atom
[M-CH₂Cl]⁺[C₃H₅S₂]⁺117.0Loss of the chloromethyl group

Chromatographic Methods for Purity and Separation

Gas chromatography is a standard method for determining the purity of volatile and thermally stable compounds like this compound. A sample is vaporized and passed through a long capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase.

A typical GC analysis would involve injecting a dilute solution of the compound onto a nonpolar or medium-polarity capillary column (e.g., one coated with a phenyl polysiloxane stationary phase). The separated components are detected as they exit the column, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. GC-MS provides an additional layer of confirmation by generating a mass spectrum for the peak, verifying its identity. For chlorinated compounds, derivatization may sometimes be employed to improve separation and detection, though it is often not necessary for a molecule of this type chemicalbook.comnist.gov.

Flash column chromatography is the primary technique for purifying this compound on a preparative scale after its synthesis rsc.org. This method involves forcing a solvent (the mobile phase) through a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel, under moderate pressure rsc.org.

The purification process begins by dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto the top of the silica gel column. A solvent system, usually a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is then passed through the column. Components of the mixture separate based on their differing affinities for the stationary and mobile phases. For dithiane derivatives, which are moderately polar, a gradient elution starting with a low polarity solvent mixture is typically effective ugr.es. Fractions are collected as they elute from the column and are analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no public crystal structure for this compound is currently available, this technique would provide invaluable structural information if a suitable single crystal could be grown.

The analysis would confirm the covalent connectivity and provide precise measurements of all bond lengths and angles within the molecule. Crucially, it would reveal the solid-state conformation of the six-membered dithiane ring. Like cyclohexane, the 1,3-dithiane (B146892) ring is expected to adopt a stable chair conformation to minimize steric strain. X-ray analysis would determine the exact nature of this conformation and establish the orientation of the chloromethyl substituent at the C2 position, specifying whether it occupies an axial or equatorial position in the crystal lattice. This information is fundamental for understanding the molecule's reactivity and steric profile.

Q & A

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-1,3-dithiane derivatives, and how can reaction yields be optimized?

  • Methodological Answer : A key approach involves Grignard reactions with bromoethyl-1,3-dioxane/dioxolane derivatives. For example, 2-(2-bromoethyl)-1,3-dioxane reacts with N-triphenylmethyl-L-leucine esters to form ketone adducts (e.g., 2-[3-oxo-4(S)-amino-6-methylheptyl]-1,3-dioxane) in near-quantitative yields. Optimization includes using 1 equivalent of Grignard reagent and protecting groups like 1,3-dithiane to prevent side reactions during ketone formation . Stoichiometric control and inert reaction conditions (e.g., anhydrous solvents) further enhance yield reproducibility.

Q. What analytical techniques are essential for characterizing 1,3-dithiane derivatives, and how do they complement each other?

  • Methodological Answer : Multimodal analysis is critical:
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies functional groups and purity. For example, ¹⁹F NMR confirmed the derivatization of biogenic amines with CNBF .
  • X-ray crystallography resolves stereochemical ambiguities, such as distinguishing EE vs. ZE isomers in pyridine-based derivatives .
  • Mass spectrometry validates molecular weight and fragmentation patterns, as demonstrated in the synthesis of 2-(hydroxymethyl)-2-(4'-methyl-3'-pentenyl)-1,3-dithiane .

Q. How does the 1,3-dithiane moiety function as a protecting group in multi-step organic syntheses?

  • Methodological Answer : 1,3-Dithiane acts as a masked formaldehyde anion equivalent. In nitrosamine synthesis, it protects ketones during intermediate formation (e.g., 2-[3-acetoxy-3-(methylnitrosamino)propan-1-yl]-2-(3-pyridyl)-1,3-dithiane), enabling selective deprotection with N-chlorosuccinimide in buffered acetonitrile. This strategy avoids undesired side reactions at reactive carbonyl sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes when synthesizing pyridine-based 1,3-dithiane derivatives?

Q. How can isotopic labeling (e.g., ¹³C) of 1,3-dithiane derivatives enhance metabolic or mechanistic studies?

  • Methodological Answer : 1,3-[2-¹³C]dithiane, synthesized from ¹³C-labeled methyl phenyl sulfoxide, serves as a tracer in NMR-based metabolic flux analysis. For example, uniformly labeled dithianes enable tracking formaldehyde release in thioacetalization reactions. However, partial labeling (e.g., ¹³C at specific positions) reduces costs while retaining mechanistic utility .

Q. How do weak intermolecular interactions (e.g., C–H⋯π) influence the crystallographic packing of 1,3-dithiane derivatives?

  • Methodological Answer : Crystal engineering studies reveal that weak interactions (e.g., C–H⋯Cg in 2-(3-bromophenyl)-1,3-dithiane) dictate supramolecular layer formation. Synchrotron X-ray diffraction (resolution < 1 Å) quantifies dihedral angles (e.g., 86.38° between dithiane and bromophenyl planes), guiding predictions of solubility and stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental conformational data in 1,3-dithiane systems?

  • Methodological Answer :
  • Validation via solid-state analysis : Compare DFT-predicted chair conformations with X-ray structures. For example, B3LYP/6-31G** accurately predicts axial methyl groups in 5-methyl-1,3-dithiane but may fail for sterically crowded derivatives .
  • Dynamic NMR : Probe ring-flipping kinetics in solution to reconcile static (X-ray) vs. dynamic (NMR) data.

Methodological Tables

Application Key Technique Example Reference
Stereochemical ResolutionX-ray CrystallographyEE vs. ZE isomer distinction in pyridine-dithiane derivatives
Isotopic Labeling¹³C NMR Tracer Synthesis1,3-[2-¹³C]dithiane from labeled sulfoxide
Deprotection OptimizationBuffered N-ChlorosuccinimideKetone regeneration in nitrosamine intermediates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.